2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole
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Overview
Description
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole is an organobromine compound featuring a thiazole ring substituted with a bromo group and a tert-butyl-dimethyl-silanyloxy-ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo group: Bromination of the thiazole ring is carried out using brominating agents such as bromine or N-bromosuccinimide.
Attachment of the tert-butyl-dimethyl-silanyloxy-ethyl side chain: This step involves the reaction of the thiazole derivative with tert-butyl-dimethyl-silanyloxy-ethyl halide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole undergoes various types of chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The thiazole ring and side chain can undergo oxidation or reduction depending on the reagents used.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole involves its interaction with molecular targets and pathways. The bromo group and thiazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl-dimethyl-silanyloxy-ethyl side chain can also affect the compound’s solubility and stability, further modulating its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,4-dimethyl-2-cyclopenten-1-yl tert-butyl (dimethyl)silyl ether
- (4R)-2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-one
- 4-Bromo-2,6-di-tert-butylphenol
Uniqueness
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole is unique due to its specific combination of a thiazole ring, bromo group, and tert-butyl-dimethyl-silanyloxy-ethyl side chain. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)ethoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNOSSi/c1-11(2,3)16(4,5)14-7-6-9-8-15-10(12)13-9/h8H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWALLSEEAWHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CSC(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNOSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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